1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is an organic compound with a unique structure that combines an aminophenyl group with an imidazole ring
Mechanism of Action
Target of Action
A structurally similar compound, 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-phenylurea, has been reported to target the proto-oncogene tyrosine-protein kinase src in humans . This protein plays a crucial role in the regulation of cellular processes including proliferation, differentiation, motility, and adhesion.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, the aforementioned similar compound might inhibit the activity of its target protein, thereby modulating the signaling pathways it is involved in .
Result of Action
If it indeed targets the proto-oncogene tyrosine-protein kinase src, it could potentially modulate cellular processes such as proliferation, differentiation, motility, and adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-aminophenyl derivatives with imidazole precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and sensors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: Used in sensing applications and has similar functional groups.
N-salicylidene-m-phenylenediamine: A Schiff base with similar structural features.
Uniqueness
1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to its combination of an aminophenyl group with an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(3-Aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H11N3O
- Molecular Weight : 189.22 g/mol
- CAS Number : 1519859-51-8
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, primarily focusing on its antimicrobial properties.
Antibacterial Activity
Research has shown that derivatives of imidazolones exhibit significant antibacterial properties. For instance, a study evaluated the activity of several compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
Compound A | S. aureus | 0.0039 |
Compound B | E. coli | 0.0195 |
This compound | S. aureus & E. coli | TBD |
Antifungal Activity
In addition to antibacterial effects, the compound has also been tested for antifungal activity. It demonstrated effectiveness against Candida albicans with MIC values indicating moderate potency .
Fungal Strain | MIC (mg/mL) |
---|---|
C. albicans | TBD |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazolone derivatives:
- Study on Antimicrobial Properties : A comprehensive evaluation of various imidazolone derivatives showed that modifications to the phenyl ring significantly influenced their antimicrobial activity. The presence of electron-withdrawing groups enhanced activity against both bacterial and fungal strains .
- Pharmacological Evaluation : In vivo studies indicated that compounds similar to this compound exhibited anti-inflammatory properties alongside their antimicrobial effects, suggesting a broader therapeutic potential .
Properties
IUPAC Name |
3-(3-aminophenyl)-5-methyl-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-6-13(10(14)12-7)9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGWDEQVHMETIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1)C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.